N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide

Vue d'ensemble

Description

FTY720-C2 is an FTY720 analog that acts as a potent stimulator of the activity of the protein phosphatase 2A (PP2A).

Activité Biologique

N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide, also known as a derivative of fingolimod, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that illustrate its effects and mechanisms.

- Molecular Formula : C21H35NO3

- Molecular Weight : 349.51 g/mol

- CAS Number : 249289-10-9

- Purity : >95% (HPLC)

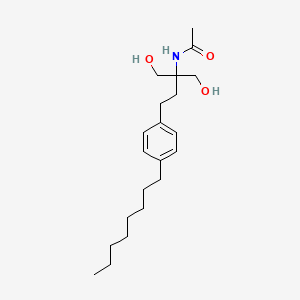

Structural Representation

The compound can be represented structurally as follows:

Physical Properties

- Storage Temperature : -20°C

- Shipping Temperature : Room Temperature

This compound exhibits biological activity primarily through modulation of sphingosine 1-phosphate (S1P) signaling pathways. It is known to influence immune responses and may play a role in neuroprotective mechanisms. S1P is involved in various cellular processes, including cell proliferation, survival, and migration .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Immunomodulation : It affects lymphocyte trafficking and has been studied for its potential in autoimmune diseases.

- Neuroprotection : The compound may provide protective effects against neurodegenerative conditions by modulating inflammatory responses in the central nervous system .

Case Studies

A study highlighted the role of S1P in cancer resistance mechanisms, suggesting that compounds like this compound could be promising therapeutic targets for enhancing the efficacy of cancer treatments .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C21H35NO3 |

| Molecular Weight | 349.51 g/mol |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

Applications De Recherche Scientifique

Medicinal Chemistry

N-acetyl fingolimod is primarily recognized for its role as a therapeutic agent in multiple sclerosis (MS). Its mechanism of action involves modulation of sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to the central nervous system. This property is crucial for reducing inflammation and neurodegeneration associated with MS.

Case Study: Efficacy in Multiple Sclerosis

A clinical study demonstrated that N-acetyl fingolimod significantly reduced the annualized relapse rate in patients with relapsing forms of MS compared to placebo groups. The study highlighted a reduction in MRI-detected lesions, indicating its effectiveness in managing disease progression .

Neuropharmacology

Research has indicated that N-acetyl fingolimod may have neuroprotective effects beyond its immunomodulatory actions. It has been shown to promote neuronal survival and enhance remyelination processes after injury.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal illustrated that treatment with N-acetyl fingolimod led to improved functional recovery in animal models of traumatic brain injury (TBI). The compound facilitated axonal regeneration and reduced secondary injury markers, suggesting its potential utility in treating neurodegenerative conditions .

Material Science

Beyond its biological applications, N-acetyl fingolimod's unique chemical properties have made it a candidate for use in developing advanced materials, particularly in drug delivery systems. Its hydrophobic characteristics allow for the formulation of nanoparticles that can encapsulate therapeutic agents for targeted delivery.

Research Findings: Nanoparticle Formulation

Recent research explored the encapsulation of anti-cancer drugs within nanoparticles composed of N-acetyl fingolimod derivatives. The study found that these formulations exhibited enhanced solubility and controlled release profiles, improving therapeutic efficacy against various cancer cell lines .

Comparative Data Table

Propriétés

IUPAC Name |

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23,17-24)22-18(2)25/h10-13,23-24H,3-9,14-17H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYDMHKJNIXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441244 | |

| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249289-10-9 | |

| Record name | N-[1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B7VV6MBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.